molecular formula C15H14O4 B6378519 5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% CAS No. 1246518-23-9

5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95%

Cat. No. B6378519
CAS RN: 1246518-23-9
M. Wt: 258.27 g/mol
InChI Key: ACUYLRQSUYJTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% (5-DMF-2FP) is a chemical compound that has been studied for its potential industrial, pharmaceutical, and medical applications. It is a phenolic compound that is composed of a phenol group, an aldehyde group, and a dimethyl group. 5-DMF-2FP is a colorless, water-soluble compound that can be synthesized in a laboratory setting. It has been used in the synthesis of novel compounds, as a reagent in organic synthesis, and as a catalyst. In recent years, 5-DMF-2FP has been studied for its potential use in the medical and pharmaceutical industries, as well as its potential as a biochemical and physiological agent.

Scientific Research Applications

5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% has been studied for its potential applications in the medical and pharmaceutical industries. It has been used in the synthesis of novel compounds, as a reagent in organic synthesis, and as a catalyst. It has also been studied for its potential use in drug delivery systems, as a fluorescent probe for biological imaging, and as a therapeutic agent for the treatment of cancer.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% is not fully understood. However, it has been suggested that the compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of inflammatory mediators, such as prostaglandins. Inhibition of this enzyme may reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% have not been extensively studied. However, it has been suggested that the compound may have anti-inflammatory, anti-cancer, and antioxidant properties. Additionally, it has been suggested that 5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% may have the potential to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% in laboratory experiments include its water solubility, its ability to be synthesized in a laboratory setting, and its potential applications in the medical and pharmaceutical industries. The main limitation of using 5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% in laboratory experiments is the lack of knowledge about its mechanism of action and its biochemical and physiological effects.

Future Directions

There are many potential future directions for the research and development of 5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95%. These include further research into its mechanism of action and its biochemical and physiological effects, as well as the development of novel compounds derived from 5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95%. Additionally, further research into the potential applications of 5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% in the medical and pharmaceutical industries could be explored. Finally, research into the potential use of 5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% as a fluorescent probe for biological imaging could be conducted.

Synthesis Methods

5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 3,5-dimethoxybenzaldehyde with formic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 5-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% in yields of up to 95%. The reaction can also be carried out in the presence of a catalyst, such as p-toluenesulfonic acid or p-toluenesulfonamide.

properties

IUPAC Name

4-(3,5-dimethoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-13-5-12(6-14(8-13)19-2)10-3-4-11(9-16)15(17)7-10/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUYLRQSUYJTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685245
Record name 3-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Dimethoxyphenyl)-2-formylphenol

CAS RN

1246518-23-9
Record name 3-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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